2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
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Overview
Description
2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of triterpenoids, which are known for their diverse range of biological properties, including anti-inflammatory, anticancer, and antiviral activities .
Preparation Methods
The synthesis of 2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require advanced equipment and techniques to handle the complex reactions and purifications involved .
Chemical Reactions Analysis
2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and properties of triterpenoids. In biology, it is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities .
In medicine, 2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid is studied for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for the treatment of various diseases .
In industry, this compound is used in the development of new materials and products, including pharmaceuticals, cosmetics, and dietary supplements .
Mechanism of Action
The mechanism of action of 2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis .
For example, this compound may inhibit the activity of certain enzymes involved in the production of inflammatory mediators, thereby reducing inflammation. It may also interact with receptors on cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid can be compared with other similar triterpenoids, such as ganoderic acid A and pachymic acid . These compounds share a similar core structure but differ in the functional groups attached to the core.
Ganoderic acid A, for example, has additional hydroxyl and oxo groups, which may contribute to its unique biological activities . Pachymic acid, on the other hand, has an acetoxy group, which may influence its reactivity and interactions with molecular targets .
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C31H50O4 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20?,23?,24-,25?,26?,29+,30+,31-/m0/s1 |
InChI Key |
XADJANKGURNTIA-YXKVONPHSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C1C(C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Origin of Product |
United States |
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